Octopinic acid

Vue d'ensemble

Description

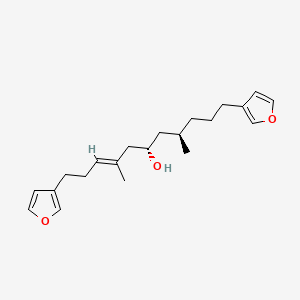

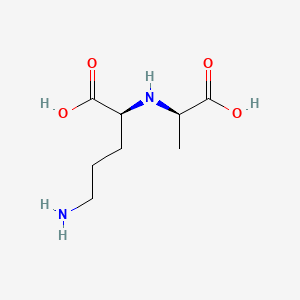

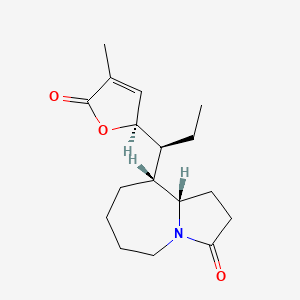

L'acide octopinique est un dérivé de l'alanine et est classé comme une opine. Les opines sont des composés uniques trouvés dans les tissus tumoraux du crown gall induits par des infections avec des espèces pathogènes d'Agrobacterium, résidant dans le sol, y compris Agrobacterium tumefaciens, Agrobacterium rhizogenes et Agrobacterium vitis . L'acide octopinique est synthétisé par la condensation réductrice du pyruvate avec la L-ornithine .

Mécanisme D'action

Target of Action

Octopinic acid is a specific compound found in crown gall tumor tissues induced by infections with Agrobacterium species . The primary targets of this compound are the well-studied NAD(P)H-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine .

Mode of Action

It is known that the genesnoxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases . These genes are transferred into plant cells via a tumor-inducing (Ti) plasmid .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of opines, particularly nopaline and octopine . The corresponding genes are transferred into plant cells via a tumor-inducing (Ti) plasmid . In addition to the reverse oxidative reactions, the genes noxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases .

Pharmacokinetics

It is known that the compound is synthesized by nad(p)h-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with l-arginine .

Result of Action

The result of the action of this compound is the synthesis of opines, particularly nopaline and octopine . These opines are specific compounds found in crown gall tumor tissues induced by infections with Agrobacterium species .

Action Environment

The action environment of this compound is within the plant cells that have been infected with Agrobacterium species . The genes involved in the synthesis and catabolism of opines are transferred into these plant cells via a tumor-inducing (Ti) plasmid .

Analyse Biochimique

Biochemical Properties

Octopinic acid is synthesized by NAD(P)H-dependent dehydrogenases, which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine . It interacts with flavin-containing dehydrogenases, such as those found in Pseudomonas putida, which exhibit dehydrogenase activity toward this compound in the presence of artificial electron acceptors . The enzyme contains flavin adenine dinucleotide, flavin mononucleotide, and [2Fe-2S]-iron sulfur as prosthetic groups . These interactions highlight the role of this compound in biochemical reactions involving electron transfer and redox processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In crown gall tumor tissues, this compound is involved in the catabolism of opines, which are specific compounds synthesized by the infected plant cells . The presence of this compound can affect the expression of genes related to opine synthesis and degradation, thereby influencing the overall metabolic state of the cells. Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to flavin-containing dehydrogenases, facilitating electron transfer and redox reactions . This binding interaction is crucial for the enzyme’s activity and its ability to catalyze the conversion of substrates. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby modulating cellular processes. Changes in gene expression induced by this compound can further influence cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have lasting effects on cell function. These temporal effects are important considerations for researchers studying the biochemical properties and applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including disruption of cellular processes and potential cell death. These dosage effects are critical for understanding the safety and efficacy of this compound in various applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to opine synthesis and degradation. It interacts with enzymes such as flavin-containing dehydrogenases, which catalyze the conversion of substrates in these pathways The presence of this compound can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cells

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells can impact its activity and function, as it may interact with different biomolecules in various cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, mitochondria, or other organelles, where it can exert its effects on cellular processes . The activity and function of this compound can be affected by its localization, as it may interact with different enzymes and biomolecules in various subcellular environments. Understanding the subcellular localization of this compound is important for elucidating its role in cellular function and metabolism.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide octopinique peut être synthétisé par la condensation réductrice du pyruvate avec la L-ornithine. Cette réaction est catalysée par des déshydrogénases (synthases) dépendantes du NAD(P)H . L'enzyme impliquée dans ce processus contient du dinucléotide d'adénine flavine, du mononucléotide flavine et du [2Fe-2S]-fer-soufre comme groupes prothétiques .

Méthodes de Production Industrielle : La production industrielle de l'acide octopinique implique l'utilisation de souches d'Agrobacterium tumefaciens génétiquement modifiées. Ces souches contiennent un grand plasmide induisant les tumeurs, dont une partie s'intègre dans l'ADN nucléaire de la plante, conduisant à la production d'acide octopinique dans les cellules tumorales .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide octopinique subit diverses réactions chimiques, notamment:

Oxydation : L'acide octopinique peut être oxydé par des déshydrogénases contenant de la flavine.

Substitution : L'acide octopinique peut participer à des réactions de substitution impliquant ses groupes amino et carboxyle.

Réactifs et Conditions Communes:

Oxydation : Déshydrogénases contenant de la flavine et accepteurs d'électrons artificiels tels que le 2,6-dichloroindophénol.

Réduction : Déshydrogénases (synthases) dépendantes du NAD(P)H.

Principaux Produits:

Oxydation : Le principal produit de l'oxydation de l'acide octopinique est une forme oxydée du composé.

Réduction : Le principal produit de la réaction de réduction est l'acide octopinique lui-même.

4. Applications de la Recherche Scientifique

L'acide octopinique a plusieurs applications de recherche scientifique, notamment:

5. Mécanisme d'Action

L'acide octopinique exerce ses effets par son interaction avec les déshydrogénases contenant de la flavine. Ces enzymes catalysent la condensation réductrice du pyruvate avec la L-ornithine pour former de l'acide octopinique . Les cibles moléculaires impliquées dans ce processus comprennent le site actif de l'enzyme, qui contient du dinucléotide d'adénine flavine, du mononucléotide flavine et du [2Fe-2S]-fer-soufre comme groupes prothétiques .

Applications De Recherche Scientifique

Octopinic acid has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

L'acide octopinique est similaire à d'autres opines, telles que la nopaline et l'octopine. Il est unique dans sa voie de synthèse spécifique et son interaction avec les déshydrogénases contenant de la flavine .

Composés Similaires:

Nopaline : Synthétisée par la condensation réductrice de l'α-cétoglutarate avec la L-arginine.

Octopine : Synthétisée par la condensation réductrice du pyruvate avec la L-arginine.

L'unicité de l'acide octopinique réside dans son interaction spécifique avec les déshydrogénases contenant de la flavine et son rôle dans la croissance sélective des souches d'Agrobacterium tumefaciens .

Propriétés

IUPAC Name |

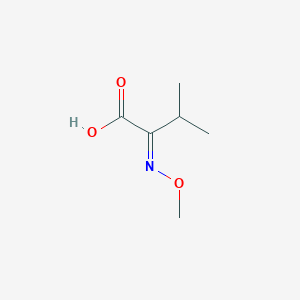

(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXJZFWRBQTIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942270 | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-09-5 | |

| Record name | Octopinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Octopinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)

![(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252732.png)